6-(Chloromethyl)picolinaldehyde

Catalog No.
S1923021
CAS No.
140133-60-4
M.F
C7H6ClNO
M. Wt
155.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Chloromethyl)picolinaldehyde

CAS Number

140133-60-4

Product Name

6-(Chloromethyl)picolinaldehyde

IUPAC Name

6-(chloromethyl)pyridine-2-carbaldehyde

Molecular Formula

C7H6ClNO

Molecular Weight

155.58 g/mol

InChI

InChI=1S/C7H6ClNO/c8-4-6-2-1-3-7(5-10)9-6/h1-3,5H,4H2

InChI Key

NTSHGAIJIVCWSJ-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)C=O)CCl

Canonical SMILES

C1=CC(=NC(=C1)C=O)CCl

Organic Synthesis

One area of research explores 6-Cl-picolinaldehyde as a building block for more complex molecules. The formyl group and chloromethyl group can be manipulated through chemical reactions to create new carbon-carbon bonds and introduce functional groups. This versatility allows scientists to synthesize novel molecules with potential applications in pharmaceuticals, materials science, and other fields [].

Here are some examples of how 6-Cl-picolinaldehyde is used in organic synthesis:

  • Synthesis of pyridine derivatives with various functionalities [, ].
  • Preparation of heterocyclic compounds, which are molecules containing rings with different types of atoms [].

6-(Chloromethyl)picolinaldehyde is a chemical compound with the molecular formula C7H6ClNO. It is classified as an aromatic aldehyde, specifically a chloromethyl derivative of picolinaldehyde, which is itself a derivative of pyridine. This compound features a chloromethyl group at the 6-position of the pyridine ring and an aldehyde functional group at the 2-position. Its structure can be represented as:

  • IUPAC Name: 6-(chloromethyl)pyridine-2-carbaldehyde
  • Molecular Weight: 155.58 g/mol
  • Canonical SMILES: C1=CC(=NC(=C1)C=O)CCl

The presence of both the aldehyde and chloromethyl groups makes this compound versatile in various

  • Mannich Reaction: This compound acts as a key intermediate in the Mannich reaction, where it participates in forming β-amino carbonyl compounds through the reaction of an amine, formaldehyde, and a ketone or aldehyde. The reaction can yield enantiodivergent products under specific conditions.
  • Condensation Reactions: It can undergo condensation reactions with various nucleophiles, allowing for the synthesis of complex N-heterocycles. For instance, it has been utilized in the synthesis of pyridines through visible-light-enabled biomimetic aza-6π electrocyclization.

Several methods have been developed for synthesizing 6-(Chloromethyl)picolinaldehyde:

  • Direct Chloromethylation: One common method involves the chloromethylation of picolinaldehyde using chloromethyl methyl ether in the presence of a Lewis acid catalyst.
  • Mannich-Type Reactions: Recent advancements have introduced asymmetric carbonyl catalysis that allows for the direct formation of this compound from glycine esters and aromatic aldimines under mild conditions.

6-(Chloromethyl)picolinaldehyde has diverse applications:

  • Synthesis of N-Heterocycles: It serves as an important building block for synthesizing various N-heterocycles, which are prevalent in pharmaceuticals and agrochemicals.
  • Analytical Chemistry: The compound has been studied as an analytical reagent capable of forming colored chelates with divalent metal ions, making it useful in spectrophotometric analyses.

Interaction studies involving 6-(Chloromethyl)picolinaldehyde primarily focus on its reactivity with nucleophiles and its role in catalysis:

  • Reactivity with Amines: Studies have shown that this compound can react with amines to form various derivatives that may have enhanced biological activities.
  • Catalytic

Several compounds are structurally related to 6-(Chloromethyl)picolinaldehyde. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
6-(Hydroxymethyl)picolinaldehydeContains a hydroxymethyl group instead of chloromethylPotentially different biological activity
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinaldehydeContains a boron-containing moietyUseful in organometallic chemistry
3-Fluoro-5-(trifluoromethyl)picolinaldehydeContains fluorinated groupsEnhanced lipophilicity and potential biological activity
6-(Dimethylamino)picolinaldehydeContains a dimethylamino groupIncreased basicity and potential for different reactivity
3-Bromo-5-(trifluoromethyl)picolinaldehydeContains bromine and trifluoromethyl groupsPotentially altered electronic properties

The uniqueness of 6-(Chloromethyl)picolinaldehyde lies in its specific combination of functional groups that facilitate diverse

XLogP3

1.1

Wikipedia

6-(Chloromethyl)pyridine-2-carbaldehyde

Dates

Modify: 2023-07-22

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